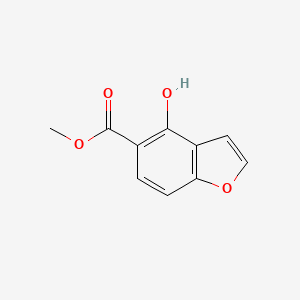

Methyl 4-hydroxy-1-benzofuran-5-carboxylate

概要

説明

Methyl 4-hydroxy-1-benzofuran-5-carboxylate is a benzofuran derivative, a class of compounds known for their diverse biological and pharmacological activities. Benzofuran derivatives are widely found in natural products and synthetic compounds, making them a significant focus in drug discovery and development

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1-benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylaldehyde derivatives with suitable reagents to form the benzofuran ring . The reaction conditions often involve the use of catalysts such as cuprous chloride and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

化学反応の分析

Oxidation Reactions

The 4-hydroxy group undergoes oxidation under controlled conditions. For example:

-

Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product : Formation of a ketone or quinone structure, depending on reaction conditions (e.g., temperature, solvent).

Example Reaction:

Ester Hydrolysis

The methyl ester at the 5-position is susceptible to hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ yields the free carboxylic acid .

-

Basic Hydrolysis : NaOH or KOH produces the carboxylate salt.

Experimental Conditions:

| Reagent | Temperature | Time | Product |

|---|---|---|---|

| 6M HCl | 100°C | 4–6 hr | 4-Hydroxy-1-benzofuran-5-carboxylic acid |

| 10% NaOH (aq.) | 80°C | 2 hr | Sodium 4-hydroxy-1-benzofuran-5-carboxylate |

Electrophilic Aromatic Substitution

The benzofuran ring participates in electrophilic reactions, with substituents directing regioselectivity:

Nitration

-

Reagents : HNO₃/H₂SO₄ (nitrating mixture).

-

Position : Nitration occurs predominantly at the 6-position due to electron-donating effects of the hydroxyl group.

Product :

Halogenation

-

Chlorination/Bromination : Halogens (Cl₂, Br₂) in presence of Lewis acids (FeCl₃) target the 3- or 7-position .

-

Example : Chlorination with Cl₂/FeCl₃ yields methyl 4-hydroxy-3-chloro-1-benzofuran-5-carboxylate .

Transesterification

The methyl ester undergoes alcoholysis to form alternative esters :

-

Reagents : Alcohol (e.g., ethanol) with acid or base catalysts .

-

Mechanism : Nucleophilic acyl substitution.

Example :

O-Glycosylation

The hydroxyl group can be functionalized with sugar moieties for pharmaceutical applications:

-

Reagents : Acetylated glycosyl bromides under Koenigs-Knorr conditions .

-

Product : Glycosylated derivatives with enhanced bioavailability .

Complexation with Metal Ions

The hydroxyl and carbonyl groups enable chelation with transition metals:

-

Example : Coordination with Cu(II) or Fe(III) ions forms stable complexes, studied for catalytic or antimicrobial applications .

Stoichiometry : Typically 1:1 (ligand:metal) .

Decarboxylation

Under pyrolytic conditions (~300°C), the ester group undergoes decarboxylation:

Photochemical Reactions

UV irradiation induces dimerization or rearrangement:

-

Product : Cycloadducts or fused-ring systems, depending on wavelength and solvent.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Methyl 4-hydroxy-1-benzofuran-5-carboxylate is part of the benzofuran class of compounds, which have been extensively studied for their anticancer properties. Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzofuran structures have shown promising results in inhibiting the growth of ovarian cancer cells (A2780) and other tumor types .

Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound derivatives. The compound has been evaluated for its ability to alleviate pain responses, demonstrating effectiveness comparable to established analgesics like piroxicam . This suggests that further exploration into its analgesic properties could lead to new therapeutic options.

Antimicrobial Activity

Antibacterial and Antifungal Applications

Benzofuran derivatives, including this compound, have shown significant antimicrobial activity against a range of pathogens. Studies indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as various fungal strains. For example, a series of synthesized benzofuran derivatives demonstrated potent activity against M. tuberculosis and other pathogenic microbes, with minimum inhibitory concentrations (MICs) in the low microgram range .

Mechanisms of Action

The antimicrobial efficacy of this compound is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways. This makes it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. Various synthetic routes have been developed, including microwave-assisted synthesis techniques that improve yields and reduce reaction times .

Table: Summary of Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Microwave-assisted synthesis | >90 | |

| Conventional heating methods | 60-70 | |

| Bioisosteric replacement strategies | Varies |

Case Studies

Case Study: Antimicrobial Screening

In a comprehensive study, a series of methylated benzofuran derivatives were screened for their antimicrobial properties against various bacterial and fungal strains. The results revealed that certain modifications significantly enhanced their activity, with some compounds exhibiting MIC values lower than those of standard antibiotics .

Case Study: Analgesic Evaluation

Another study focused on evaluating the analgesic effects of this compound using thermal pain models. The findings indicated that this compound not only alleviated pain effectively but also surpassed the efficacy of some conventional analgesics, warranting further investigation into its mechanisms and potential clinical applications .

作用機序

The mechanism of action of methyl 4-hydroxy-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential cellular components in microbes . The compound’s unique structural features allow it to interact with various biological targets, making it a versatile molecule in drug discovery .

類似化合物との比較

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.

Angelicin: Known for its use in photochemotherapy.

Uniqueness: Methyl 4-hydroxy-1-benzofuran-5-carboxylate stands out due to its specific structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields highlight its uniqueness compared to other benzofuran derivatives .

生物活性

Methyl 4-hydroxy-1-benzofuran-5-carboxylate is a compound belonging to the benzofuran family, characterized by its unique substitution pattern that imparts significant biological properties. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 4-position and a carboxylate ester group at the 5-position of the benzofuran ring. This specific arrangement is crucial for its biological activity, particularly in modulating enzymatic functions and cellular processes.

Target of Action

Benzofuran derivatives, including this compound, are known to interact with various biological targets. They exhibit potent antimicrobial activity and have been implicated in anticancer mechanisms through their effects on cell signaling pathways.

Mode of Action

The compound's mode of action includes:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains and fungi. The presence of hydroxyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

- Anticancer Properties : It has been shown to inhibit growth in various cancer cell lines by modulating key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have shown effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria. For instance:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | <0.60 | M. tuberculosis H37Rv |

| Compound 6 | 3.12 | Various bacterial strains |

These results suggest that modifications in the benzofuran structure can significantly enhance antibacterial potency .

Anticancer Activity

In studies involving cancer cell lines, this compound has been found to exhibit selective cytotoxicity. For example:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |

| HeLa (Cervical Cancer) | 12.3 | Induction of apoptosis via MAPK pathway |

The compound's ability to induce apoptosis in cancer cells while sparing normal cells underscores its potential as a therapeutic agent .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with an MIC value comparable to standard antibiotics .

- Cancer Treatment : In a murine model of lung cancer, treatment with this compound resulted in reduced tumor size without adverse effects on body weight or organ function .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates efficient absorption and distribution within biological systems. It undergoes metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects .

特性

IUPAC Name |

methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRURJQQQURGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)OC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453821 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60077-57-8 | |

| Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。